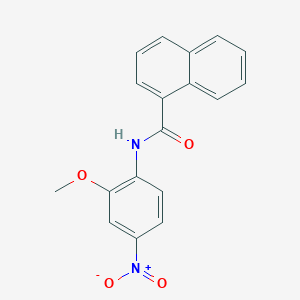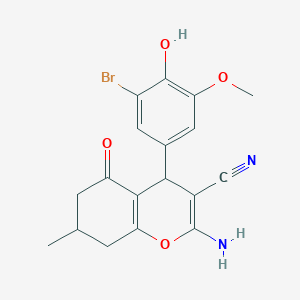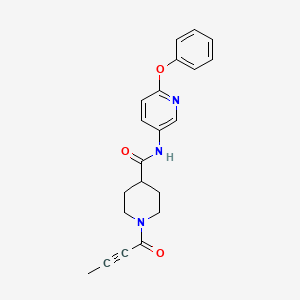![molecular formula C14H16ClN3OS B4987361 N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4987361.png)
N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide, also known as CPTH2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research and drug development.
Mecanismo De Acción
N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide binds to the catalytic site of HAT, preventing the transfer of acetyl groups from acetyl-CoA to histones. This inhibition leads to the accumulation of hypoacetylated histones, which results in the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Biochemical and Physiological Effects
Studies have shown that N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide has been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide in lab experiments is its specificity for HAT, which allows for targeted inhibition of oncogenes without affecting normal cells. However, N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the long-term effects of N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide on normal cells and tissues have not been fully studied.
Direcciones Futuras
Future research on N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide should focus on improving its solubility and bioavailability for in vivo applications. Additionally, the potential side effects of long-term N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide use should be studied to ensure its safety for clinical use. Furthermore, the role of N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide in epigenetic regulation and its potential applications in other diseases, such as neurodegenerative disorders, should be explored.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide involves the reaction of 3-chlorobenzoyl chloride with 5-ethyl-4-methylimidazole-2-thiol in the presence of triethylamine and dichloromethane. The resulting product is then purified through column chromatography to obtain N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide has been found to inhibit the activity of histone acetyltransferase (HAT), which plays a crucial role in regulating gene expression and chromatin remodeling. This inhibition leads to a decrease in the expression of oncogenes and an increase in the expression of tumor suppressor genes, making N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c1-3-12-9(2)16-14(18-12)20-8-13(19)17-11-6-4-5-10(15)7-11/h4-7H,3,8H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFSOQLJOUAFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=N1)SCC(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{1-[2-(3-methoxyphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4987280.png)
![3-(2,4-dichlorophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987288.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4987294.png)
![N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4987323.png)


![ethyl 4'-({[(benzoylamino)thio]methyl}amino)-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate](/img/structure/B4987331.png)

![3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4987335.png)
![5-chloro-2-(methylthio)-N-(3-{[(2-phenylethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-pyrimidinecarboxamide](/img/structure/B4987346.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B4987372.png)
![5-[(3-{[4-(2-fluorobenzyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B4987380.png)

